

Spectroscopic Profile of Ciwujianoside D2: A Technical Guide

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Compound of Interest

Compound Name: Ciwujianoside D2

Cat. No.: B13907726

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ciwujianoside D2**, a triterpenoid saponin isolated from *Acanthopanax senticosus* (Rupr. & Maxim.) Harms. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the molecular weight and elemental composition of natural products. For **Ciwujianoside D2**, the following mass spectral data has been reported:

Ionization Mode	Mass-to-Charge Ratio (m/z)	Molecular Formula
Negative Ion FAB-MS	1083.5369 ([M-H] ⁻)	C ₅₄ H ₈₄ O ₂₂

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial relationships. The ^{13}C -NMR data for **Ciwujianoside D2**, recorded in pyridine- d_5 ($\text{C}_5\text{D}_5\text{N}$), is summarized below.

Table 1: ^{13}C -NMR Spectroscopic Data for **Ciwujianoside D2** (Aglycone Moiety) in $\text{C}_5\text{D}_5\text{N}$

Carbon Position	Chemical Shift (δ) ppm
3	88.7
12	122.9
13	144.4
20	148.9
28	176.0
29	107.0
30	-

Table 2: ^{13}C -NMR Spectroscopic Data for **Ciwujianoside D2** (Sugar Moieties) in $\text{C}_5\text{D}_5\text{N}$

Sugar Unit	Carbon Position	Chemical Shift (δ) ppm
Ara	1'	107.1
Glc I	1''	95.7
Glc II	1'''	105.7
Rha	1''''	102.7
Ac	CH_3	21.1
CO	170.3	

Experimental Protocols

The spectroscopic data presented in this guide were obtained using the following methodologies:

Mass Spectrometry:

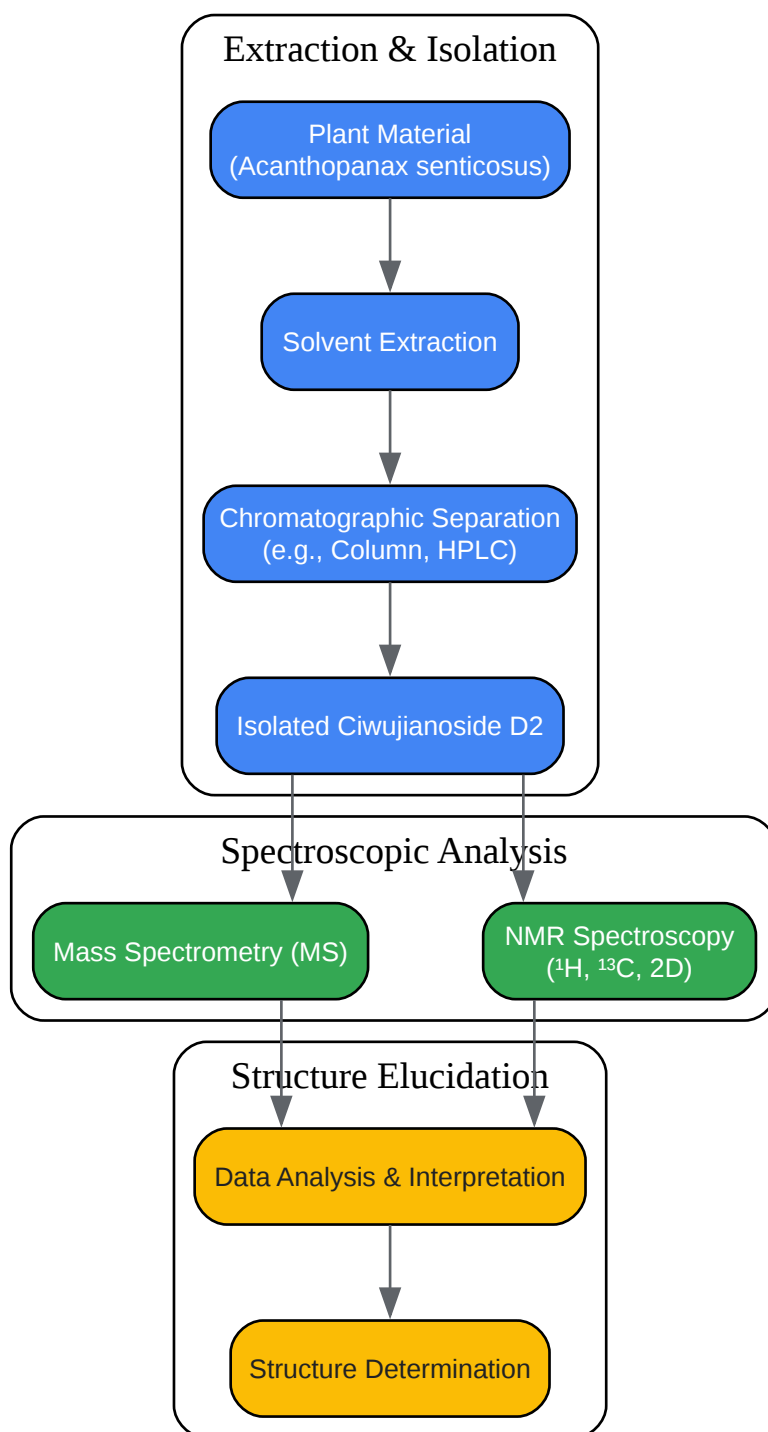
- **Instrumentation:** The specific mass spectrometer used for generating the cited data is not detailed in the available literature. However, Fast Atom Bombardment (FAB) was the ionization technique employed.
- **Sample Preparation:** The sample was dissolved in a suitable matrix for FAB-MS analysis.
- **Data Acquisition:** The mass spectrum was acquired in the negative ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Instrumentation:** The NMR spectra were recorded on a spectrometer operating at 100 MHz for ^{13}C -NMR.
- **Sample Preparation:** The sample of **Ciwujianoside D2** was dissolved in pyridine- d_5 ($\text{C}_5\text{D}_5\text{N}$) for analysis.
- **Data Acquisition:** Standard pulse sequences were used to acquire the ^{13}C -NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Ciwujianoside D2**.



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General workflow for natural product spectroscopic analysis.

This guide serves as a foundational resource for researchers engaged in the study of **Ciwujianoside D2**. The provided spectroscopic data and experimental context are essential for

confirming the identity of the compound and for designing future experiments aimed at exploring its biological activities and therapeutic potential.

- To cite this document: BenchChem. [Spectroscopic Profile of Ciwujianoside D2: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13907726/docs#spectroscopic-profile-of-ciwujianoside-d2-a-technical-guide>]

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